Amino N-Methylcarbamates: A Technical Guide to Synthesis and Properties
Amino N-Methylcarbamates: A Technical Guide to Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino N-methylcarbamates are a significant class of organic compounds characterized by the presence of a carbamate functional group where the nitrogen atom is substituted with both a methyl group and an amino-containing moiety. This structural motif imparts a unique combination of physicochemical and biological properties, leading to their widespread application in various fields, most notably in agriculture as pesticides and in medicine as therapeutic agents. Their ability to act as mimics of the transition state of amide hydrolysis makes them potent inhibitors of serine hydrolases, such as acetylcholinesterase. This guide provides an in-depth overview of the synthesis, properties, and applications of amino N-methylcarbamates, with a focus on experimental methodologies and data presentation for the scientific community.
Synthesis of Amino N-Methylcarbamates
The synthesis of amino N-methylcarbamates can be achieved through several synthetic routes, primarily involving the reaction of an N-methylated amine with a suitable carbonyl source or through rearrangement reactions.
General Synthetic Routes
One of the most common methods for the synthesis of N-aryl-N-methylcarbamates involves the reaction of an N-methylaniline with a chloroformate. Another versatile method is the Hofmann rearrangement of amides, which proceeds through an isocyanate intermediate that is subsequently trapped by an alcohol.[1] The Curtius rearrangement of acyl azides provides an alternative route to the isocyanate intermediate.[2] Additionally, the reaction of primary amines with dimethyl carbonate in the presence of CO2 has been shown to be an effective method.
A prevalent industrial method for synthesizing aryl N-methylcarbamates involves the reaction of a phenol with phosgene and methylamine.[3]
Experimental Protocols
This procedure is a general method for the synthesis of N-aryl-N-methylcarbamates.
Materials:
-
N-methylaniline
-
Phenyl chloroformate
-
Triethylamine (TEA)
-
Dry diethyl ether
-
Dry hydrogen chloride
-
Heptane
-
Propan-2-ol
-
Standard laboratory glassware
Procedure:
-
Dissolve phenyl chloroformate (5 mmol) in dry diethyl ether (5 mL).
-
In a separate flask, dissolve N-methylaniline (5 mmol) and triethylamine (6 mmol) in diethyl ether (10 mL) at 10 °C.
-
Add the phenyl chloroformate solution dropwise to the N-methylaniline solution over 20 minutes while maintaining the temperature at 10 °C.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Saturate the mixture with dry hydrogen chloride gas.
-
Cool the mixture to 10 °C and filter off the precipitated triethylamine hydrochloride.
-
Evaporate the diethyl ether from the filtrate under reduced pressure.
-
Crystallize the residue from a 4:1 mixture of heptane/propan-2-ol to yield the pure phenyl N-(2-hydroxybenzyl)-N-methylcarbamate.[4]
This method provides a greener alternative to the use of phosgene.
Materials:
-
Aniline
-
Urea
-
Methanol
-
KNO3 modified zeolite HY catalyst
-
High-pressure reactor
Procedure:
-
Charge the high-pressure reactor with aniline (1 molar equivalent), urea (5 molar equivalents), methanol (15 molar equivalents), and the KNO3 modified zeolite HY catalyst (10.7% by weight based on aniline).
-
Seal the reactor and heat to 453 K (180 °C).
-
Maintain the reaction for 5 hours.
-
Cool the reactor to room temperature and release the pressure.
-
Isolate the product, methyl N-phenyl carbamate, by filtration and purification. Over this catalyst, an aniline conversion of 93.1% and a methyl N-phenyl carbamate selectivity of 82.6% can be achieved.[5]
Properties of Amino N-Methylcarbamates
The properties of amino N-methylcarbamates are largely dictated by the nature of the substituents on the amino and carbamate moieties. These compounds are generally stable, with good chemical and proteolytic stability.[6]
Physicochemical Properties
The physicochemical properties of several representative N-methylcarbamates are summarized in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility |
| Methyl carbamate | C2H5NO2 | 75.07 | 54-56 | 176-177 | Soluble |
| Ethyl N-methylcarbamate | C4H9NO2 | 103.12 | - | 170 | Soluble[7] |
| Aminocarb | C11H16N2O2 | 208.26 | 95.0 | - | Slightly soluble[8] |
| Carbaryl | C12H11NO2 | 201.22 | 142 | - | 120 mg/L |
| Carbofuran | C12H15NO3 | 221.25 | 153-154 | - | 700 mg/L |
Spectroscopic Data
The structural characterization of amino N-methylcarbamates is routinely performed using spectroscopic techniques such as NMR, IR, and mass spectrometry.
The 1H and 13C NMR spectra of N-methylcarbamates exhibit characteristic signals. In the 1H NMR spectrum, the N-methyl protons typically appear as a singlet or a doublet (if coupled to an N-H proton) in the range of 2.7-3.0 ppm. The aromatic protons of N-aryl derivatives resonate in the downfield region (7.0-8.0 ppm).
In the 13C NMR spectrum, the carbonyl carbon of the carbamate group is highly deshielded and appears around 155-157 ppm.[4] The N-methyl carbon resonates at approximately 27-30 ppm.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| Methyl N-phenylcarbamate | 9.60 (s, 1H, NH), 7.46 (d, 2H), 7.26 (t, 2H), 6.97 (t, 1H), 3.70 (s, 3H, OCH3) | 153.6 (C=O), 139.2, 128.7, 122.3, 118.1 (Aromatic C), 52.2 (OCH3) |
| Methyl N-cyclohexylcarbamate | 6.99 (s, 1H, NH), 3.49 (s, 3H, OCH3), 3.23 (m, 1H), 1.11-1.74 (m, 10H) | 155.8 (C=O), 50.9, 49.4, 33.7, 25.1, 24.6 (Cyclohexyl C) |
The IR spectra of N-methylcarbamates are characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, which typically appears in the region of 1680-1730 cm-1. The N-H stretching vibration of monosubstituted carbamates is observed as a sharp peak around 3300-3400 cm-1. The C-N stretching vibration is found in the 1200-1350 cm-1 region for aromatic amines.[9]
Under electron ionization (EI), N-methylcarbamates often undergo fragmentation through cleavage of the C-O and C-N bonds of the carbamate group. A common fragmentation pathway involves the loss of the alkoxy group followed by the loss of carbon monoxide. Chemical ionization (CI) mass spectrometry often yields a more abundant protonated molecular ion ([M+H]+), which is useful for molecular weight determination.[10]
Biological Activity and Mechanism of Action
Many amino N-methylcarbamates exhibit significant biological activity, primarily as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine.
Acetylcholinesterase Inhibition
The primary mechanism of action for many N-methylcarbamate pesticides and drugs is the inhibition of acetylcholinesterase.[1] This inhibition leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors.
The inhibition process involves the carbamylation of a serine residue within the active site of the enzyme. The carbamate acts as a substrate mimic, and the carbonyl carbon is attacked by the hydroxyl group of the active site serine. This forms a transient covalent bond, rendering the enzyme inactive. Unlike organophosphates, the carbamylation is reversible, and the enzyme can be regenerated through hydrolysis, although at a much slower rate than the hydrolysis of acetylcholine.[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. Carbamic acid, N-methyl-, ethyl ester | C4H9NO2 | CID 7752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. m.youtube.com [m.youtube.com]
- 9. Propyl N-methyl carbamate [webbook.nist.gov]
- 10. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
